2-(Ethanesulfinyl)-D-tryptophan
Description
Properties
CAS No. |
55326-01-7 |
|---|---|
Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1 |
InChI Key |
FLINSDBWCRIQLV-VTZGEWFSSA-N |
Isomeric SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
Canonical SMILES |
CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.
Reduction: 2-(Ethylthio)-D-tryptophan.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 2-(Ethanesulfinyl)-D-tryptophan with related derivatives:
*Calculated based on D-tryptophan’s MW + ethanesulfinyl group.
Key Observations :
- Sulfinyl vs. Sulfonyl : The ethanesulfinyl group (-SO-) introduces moderate polarity compared to the sulfonyl (-SO₂) group in ’s compound, which may affect membrane permeability and enzyme binding .
- Prenylation : Prenyl groups () increase lipophilicity, favoring interactions with hydrophobic targets (e.g., microbial membranes) .
Key Findings :
- Metabolic Stability : The ethanesulfinyl group may reduce DAO-mediated conversion to L-tryptophan (cf. D-tryptophan’s metabolism in mice, ), prolonging its half-life .
- Functional Versatility : Sulfonyl derivatives () prioritize stability for drug design, while prenylated analogs () leverage natural product scaffolds for bioactivity .
Q & A
Q. How to address discrepancies in reported IC₅₀ values for this compound across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
